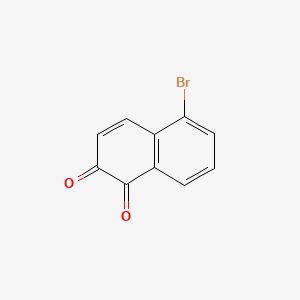

5-Bromonaphthalene-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHWQVFMIAXFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2=O)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978448 | |

| Record name | 5-Bromonaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62784-49-0 | |

| Record name | 1,2-Naphthalenedione, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062784490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromonaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromonaphthalene 1,2 Dione and Analogous Brominated Naphthoquinones

Precursor Synthesis and Functionalization Strategies

A primary route to 5-Bromonaphthalene-1,2-dione involves the initial synthesis of a suitable brominated naphthalene (B1677914) precursor, which is then converted to the final dione (B5365651) product. This strategy separates the challenges of regioselective bromination from the formation of the quinone structure.

The synthesis of brominated naphthalenes is a foundational step, and the regioselectivity of this reaction is highly dependent on the conditions and catalysts employed. Direct bromination of naphthalene often yields a mixture of isomers, necessitating carefully controlled procedures to obtain the desired precursor.

Common reagents for such brominations include molecular bromine (Br₂), often in chlorinated solvents, N-bromosuccinimide (NBS), and dioxane dibromide. researchgate.net The use of solid catalysts, such as montmorillonite (B579905) clays (B1170129) (e.g., KSF clay), has been shown to influence the product distribution significantly. cardiff.ac.ukmdpi.com For instance, the dibromination of naphthalene can be directed to favor either 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) by selecting different solid catalysts. mdpi.com Using KSF clay as a catalyst with four mole equivalents of bromine can produce 1,2,4,6-tetrabromonaphthalene in high yield. cardiff.ac.ukarkat-usa.org

Photobromination presents another pathway. The photobromination of naphthalene with molecular bromine can yield α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, which upon dehydrobromination, forms 1,3-dibromonaphthalene. rsc.org Similarly, photobromination of 1-bromonaphthalene (B1665260) at reflux temperature (77°C) can selectively produce 1,5-dibromonaphthalene. researchgate.net

| Starting Material | Reagents & Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Naphthalene | Br₂ (3 mole eq.), KSF clay, Room Temp. | 1,4,6-Tribromonaphthalene | 66% | cardiff.ac.ukarkat-usa.org |

| Naphthalene | Br₂ (4 mole eq.), KSF clay, DCM, 25 °C | 1,2,4,6-Tetrabromonaphthalene | 92% | researchgate.netcardiff.ac.ukarkat-usa.org |

| Naphthalene | Br₂, Photobromination then dehydrobromination | 1,3-Dibromonaphthalene | 88% | rsc.org |

| 1-Bromonaphthalene | Br₂ (1.5 mole eq.), 120 °C | 1,4-Dibromonaphthalene (73%), 1,5-Dibromonaphthalene (21%) | - | mdpi.com |

| 1-Bromonaphthalene | Br₂, CCl₄, Photobromination, 77 °C | 1,5-Dibromonaphthalene | 80% | researchgate.net |

Once a suitable bromonaphthalene precursor is obtained, the next step is the introduction of the 1,2-dione functionality. A common method to achieve this is through oxidation. For instance, a synthetic route to the related 5-bromoacenaphthylene-1,2-dione involves the oxidation of 5-bromoacenaphthene (B1265734) using sodium dichromate dihydrate in acetic acid, which yields the desired quinone in 76% yield. chemicalbook.com This demonstrates the viability of oxidizing a brominated naphthalene framework to the corresponding dione.

Another established strategy involves the oxidation of diol intermediates. An efficient synthesis of 2,5,8-tribromonaphthalene-1,4-dione was achieved from a tribromodihydronaphthalene-1,4-diol precursor using pyridinium (B92312) chlorochromate (PCC) as the oxidant. researchgate.net This multi-step approach, starting from naphthalene, highlights a pathway involving bromination, functional group manipulation to form a diol, and subsequent oxidation to the quinone. researchgate.net

Direct Bromination Approaches for Naphthalene-1,2-diones

An alternative to the precursor-based approach is the direct bromination of a pre-formed naphthalene-1,2-dione ring system. This method can be more atom-economical but presents significant challenges in controlling the position of bromine incorporation (regioselectivity).

Achieving regioselectivity in the direct bromination of naphthoquinones is a considerable synthetic challenge. The electronic nature of the dione system deactivates the aromatic ring towards electrophilic substitution, and the directing effects of the carbonyl groups must be carefully considered.

While specific methods for the direct synthesis of this compound are not widely reported, analogous reactions provide insight. For example, the three-component aminobromination of 1,4-naphthoquinone (B94277) with an alkylamine and N-bromosuccinimide (NBS) proceeds under mild conditions, demonstrating that the naphthoquinone core can be directly functionalized. nih.gov

The principles of regiocontrol are often guided by directing groups. In related heterocyclic systems like 8-aminoquinolines, the amino group can direct bromination specifically to the C5 position, highlighting the power of directing groups in achieving high regioselectivity. researchgate.net In the absence of such a group, control can be difficult. The inherent reactivity differences between positions on the naphthalene ring, such as the distinction between α and β positions in 1,7-dibromonaphthalene (B1609875) during cross-coupling or metal-halogen exchange, underscore that regioselectivity is fundamentally tied to the electronic and steric environment of each carbon atom. nih.gov

Optimizing reaction conditions is crucial for maximizing yield and selectivity during bromination. The choice of bromine source, solvent, catalyst, and temperature all play critical roles.

For the direct functionalization of 1,4-naphthoquinone, aminobromination has been optimized to proceed smoothly using NBS in acetonitrile (B52724) at room temperature for just 20 minutes. nih.gov For other aromatic systems, various catalytic methods have been developed. Copper-promoted bromination of 8-aminoquinoline (B160924) amides using alkyl bromides can be performed in DMSO under air. researchgate.net Iron(III) has also been used to catalyze the halogenation of 8-amidoquinolines in water under mild conditions. researchgate.net

A noteworthy development for improving safety is the in-situ generation of molecular bromine from reagents like sodium hypochlorite (B82951) (NaOCl) and hydrobromic acid (HBr). nih.gov This continuous flow method avoids the storage and handling of highly toxic Br₂ and allows for precise control over the reaction, which is immediately followed by quenching of any residual bromine. nih.gov

| Substrate | Reagents & Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone | Alkylamine, NBS, CH₃CN, Room Temp., 20 min | Aminobrominated Naphthoquinone | Fast, mild, three-component reaction | nih.gov |

| 8-Aminoquinoline Amides | Alkyl Bromides, Cu catalyst, DMSO, Air | C5-Brominated 8-Aminoquinolines | High site selectivity | researchgate.net |

| 8-Amidoquinolines | NBS/Br₂, Fe(III) catalyst, H₂O | 5-Halogenated Products | Mild conditions in water | researchgate.net |

| Aromatic Substrates (General) | In-situ Br₂ (from NaOCl + HBr), Continuous flow | Brominated Aromatics | Enhanced safety, avoids handling Br₂ | nih.gov |

Indirect Synthetic Routes via Functional Group Transformations

Indirect routes offer powerful, albeit longer, pathways to complex brominated naphthoquinones by building the molecule through a series of functional group interconversions. These methods can provide access to isomers that are difficult to obtain through direct substitution.

A clear example is the four-step synthesis of 2,5,8-tribromonaphthalene-1,4-dione from naphthalene. researchgate.net This process involves photobromination to a hexabromide intermediate, followed by a silver-ion-assisted hydrolysis in aqueous acetone (B3395972) to stereoselectively form a diol. researchgate.net This diol is then oxidized with PCC to furnish the final tribrominated naphthoquinone. researchgate.net This pathway demonstrates how a sequence of addition, substitution, and oxidation reactions can be orchestrated to achieve a complex target.

Another innovative, though less direct, strategy involves skeletal editing. A recently developed method allows for the synthesis of substituted naphthalenes from isoquinoline (B145761) precursors through a nitrogen-to-carbon atom transmutation. nih.gov This reaction uses a phosphonium (B103445) ylide as the carbon source in a process involving ring-opening, 6π-electrocyclization, and elimination. nih.gov By starting with an appropriately brominated isoquinoline, this could serve as a novel, indirect entry to brominated naphthalene precursors.

Furthermore, functional groups on a pre-existing naphthoquinone can be transformed. While much of the research in this area focuses on amination, the principles of functional group interconversion are broadly applicable. researchgate.net For example, the dehydrobromination of a polybrominated tetrahydronaphthalene intermediate is a key step in an efficient synthesis of 1,3,5-tribromonaphthalene, showcasing the use of elimination reactions to construct the desired aromatic system. researchgate.net

Substitution Reactions on Naphthoquinone Cores

Nucleophilic substitution is a fundamental strategy for the synthesis of functionalized naphthoquinones. The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles. For instance, novel N-, S-, and N,S-substituted 1,4-naphthoquinone derivatives can be synthesized through the reaction of 1,4-naphthoquinone with various nucleophiles. Similarly, the reaction of 2,3-dichloro-1,4-naphthoquinone with different nucleophilic reagents leads to the formation of novel N-, N,S-, and N,O-substituted naphthoquinone compounds. researchgate.net

The synthesis of 5,8-dibromo-2-O/S-substituted-1,4-naphthoquinone derivatives has been achieved via nucleophilic substitution reactions starting from 2,5,8-tribromo-1,4-naphthoquinone. researchgate.net This approach allows for the introduction of a variety of substituents at the 2-position of the naphthoquinone skeleton. In a specific example, the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine can yield 2-((pyridine-2-yl) methylamino)-3-bromonaphthalene-1,4-dione, although it can also lead to the formation of 2-amino-3-bromonaphthalene-1,4-dione. acs.org

| Starting Material | Reagent(s) | Product | Reference |

| 2,5,8-tribromo-1,4-naphthoquinone | Various O/S nucleophiles | 5,8-Dibromo-2-O/S-substituted-1,4-naphthoquinone derivatives | researchgate.net |

| 2,3-dibromonaphthalene-1,4-dione | (pyridine-2-yl)methanamine | 2-((pyridine-2-yl) methylamino)-3-bromonaphthalene-1,4-dione | acs.org |

Oxidative Transformations to Dione Systems

Oxidative methods provide a direct route to the dione functionality of naphthoquinones from appropriate precursors. A notable example is the synthesis of 5-bromoacenaphthylene-1,2-dione. This is achieved through the oxidation of 5-bromoacenaphthene using sodium dichromate dihydrate in acetic acid, a reaction that proceeds with a high yield of 76%. researchgate.net

Another oxidative approach involves the diastereoselective oxidative [3+2] cycloaddition of chiral enol ethers and hydroxynaphthoquinone, which leads to the formation of naphthoquinone spiroketals. blucher.com.br While not a direct synthesis of a simple brominated naphthoquinone, this demonstrates the power of oxidative transformations in constructing complex dione systems.

| Precursor | Oxidizing Agent | Product | Yield | Reference |

| 5-bromoacenaphthene | Sodium dichromate dihydrate | 5-bromoacenaphthylene-1,2-dione | 76% | researchgate.net |

Multi-component Reaction Strategies for Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been applied to the synthesis of naphthoquinone derivatives. researchgate.net For example, a one-pot, two-step, four-component synthesis of benzo[c]pyrano[3,2-a]phenazine derivatives has been developed from 2-hydroxy-1,4-naphthoquinone, benzene-1,2-diamine, carbonyl compounds, and alkylmalonates. researchgate.net

Another MCR involves the synthesis of fluorinated dihydrofurano-napthoquinone compounds from 2-hydroxy-1,4-naphthoquinone, fluorinated aromatic aldehydes, and pyridinium bromide, often facilitated by microwave irradiation. researchgate.net These strategies, while not directly producing simple brominated naphthoquinones, are powerful for creating diverse libraries of complex derivatives from a naphthoquinone starting point. researchgate.net

Novel Synthetic Methodologies for Brominated Naphthoquinones

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the preparation of brominated naphthoquinones.

Catalytic Approaches in Brominated Naphthoquinone Synthesis

Catalysis plays a crucial role in modern organic synthesis. In the synthesis of 5-bromoacenaphthylene-1,2-dione, cerium(III) chloride heptahydrate is used as a catalyst in the oxidation of 5-bromoacenaphthene. researchgate.net

Enzyme catalysis has also been employed. Laccase, an oxidoreductase enzyme, can be used for the one-pot synthesis of 1,4-naphthoquinones. rsc.org The process involves the in-situ generation of para-quinones from 1,4-hydroquinones, which then undergo a Diels-Alder reaction and subsequent oxidation. rsc.org Furthermore, β-cyclodextrin has been utilized as an inclusion catalyst in the allylation of naphthoquinones, demonstrating enhanced yields compared to the uncatalyzed reaction. nih.gov The synthesis of vitamin K derivatives, which are substituted naphthoquinones, has also been achieved using various acid catalysts like BF₃∙OEt₂. nih.gov

| Catalyst | Reaction Type | Substrate(s) | Product | Reference |

| Cerium(III) chloride heptahydrate | Oxidation | 5-bromoacenaphthene | 5-bromoacenaphthylene-1,2-dione | researchgate.net |

| Laccase | Oxidation/Diels-Alder | 1,4-hydroquinones, dienes | 1,4-naphthoquinones | rsc.org |

| β-cyclodextrin | Alkylation | Menadiol, allyl bromide | MK-1 | nih.gov |

| BF₃∙OEt₂ | Friedel-Crafts alkylation | Naphthoquinone precursor | Vitamin K₁ | nih.gov |

Green Chemistry Principles in Synthetic Route Development

Green chemistry principles are increasingly being incorporated into the synthesis of naphthoquinones to create more sustainable processes. researchgate.net The use of laccase in an aqueous medium for the synthesis of 1,4-naphthoquinones is a prime example of a green synthetic method, as it avoids hazardous organic solvents and heavy metal reagents. rsc.org

Microwave-assisted synthesis is another green technique that has been applied to the production of naphthoquinone derivatives. For example, the reaction between 2,3-dichloro-1,4-naphthoquinone and aminopyridines can be significantly accelerated with improved yields under microwave irradiation compared to conventional heating. researchgate.net This method reduces reaction times from hours to minutes. researchgate.net

Sequential Synthesis Strategies

Complex brominated naphthoquinones and their derivatives are often constructed through sequential synthesis strategies. A notable example is the synthesis of 2,5,8-tribromonaphthoquinone from naphthalene in a four-step sequence. researchgate.net This process involves bromination, silver-promoted solvolysis, dehydrobromination, and finally oxidation to yield the target tribromonaphthoquinone. researchgate.net

Another illustration of a sequential strategy is the synthesis of bromo-substituted ortho-quinone monoacetals from 2-methoxyphenols. thieme-connect.com This method involves sequential dibromination and dearomatization using N-bromosuccinimide in a single operation. thieme-connect.com The synthesis of the complex tetracyclic spiro-naphthoquinone, chartspiroton, was achieved through an 11-step linear sequence, highlighting the utility of sequential strategies for building intricate molecular architectures. nih.gov

Reaction Mechanisms and Reactivity of 5 Bromonaphthalene 1,2 Dione

The reactivity of 5-Bromonaphthalene-1,2-dione is largely dictated by the electrophilic nature of its dicarbonyl system and the electronic and steric effects of the bromo group on the naphthalene (B1677914) ring.

Reactions with Amines and other Nucleophiles

The electron-deficient carbonyl carbons of the naphthoquinone core are susceptible to attack by nucleophiles. The presence of a halogen, such as bromine, further influences this reactivity. While direct studies on this compound are limited, the reactivity of analogous bromo-naphthoquinones provides significant insight.

Research on the closely related 2,3-dibromonaphthalene-1,4-dione demonstrates that reactions with primary amines can lead to unexpected products. researchgate.net Instead of a simple substitution of one bromine atom, the reaction with (pyridine-2-yl)methanamine can result in the formation of 2-amino-3-bromonaphthalene-1,4-dione. researchgate.net This suggests a complex reaction pathway that may involve addition, elimination, and rearrangement steps. Similarly, reacting 2-bromonaphthalene-1,4-dione (B50910) with various amines is a viable method for synthesizing novel naphthoquinone analogues. rsc.org

Naphthoquinones also readily react with thiol-containing nucleophiles like cysteine and glutathione. nih.gov These reactions can proceed via redox pathways or through the formation of stable thiol adducts. nih.gov The specific substitutions on the naphthoquinone backbone are a key determinant of the reaction's outcome. nih.gov Amine adducts can also form and may inhibit the formation of thiol adducts. nih.gov

Table 1: Products from Reactions of Bromo-Naphthoquinones with Amines This table, based on analogous reactions, illustrates potential products when a bromo-naphthoquinone core reacts with different amine nucleophiles.

| Bromo-Naphthoquinone Reactant | Amine Nucleophile | Resulting Product(s) | Reference |

| 2,3-dibromonaphthalene-1,4-dione | (pyridine-2-yl)methanamine | 2-amino-3-bromonaphthalene-1,4-dione | researchgate.net |

| 2,3-dibromonaphthalene-1,4-dione | (pyridine-4-yl)methanamine | 2-aminonaphthalene-1,4-dione | researchgate.net |

| 2-bromonaphthalene-1,4-dione | Various amines | 3-amino substituted naphthoquinones | rsc.org |

Data is inferred from reactions of closely related bromo-naphthoquinone isomers.

Intramolecular Cyclization Pathways

The presence of a bromine atom can significantly influence the propensity of a molecule to undergo intramolecular cyclization. Studies on other molecular systems have shown that bromo-substituents can facilitate ring-forming reactions. For instance, the intramolecular cyclization of a 5-bromo substituted furanyl amide proceeds at a much faster rate than its non-brominated counterpart. researchgate.net This rate enhancement is attributed to the electronic effects of the bromine atom, which increases the reactant's energy and stabilizes the product, thereby lowering the activation enthalpy. researchgate.net

This principle suggests that this compound, if appropriately functionalized with a tethered nucleophile, could be a valuable precursor for synthesizing complex heterocyclic structures. Various cyclization mechanisms could be envisioned, including radical cyclizations initiated by the cleavage of the carbon-bromine bond nih.gov or cycloaddition reactions to form fused heterocyclic systems. researchgate.net The bromination of certain alkaloids has also been shown to be accompanied by spontaneous intramolecular cyclization, leading to new polycyclic bromo-derivatives. nih.gov

Redox Chemistry and Electron Transfer Pathways

The naphthoquinone moiety is inherently redox-active, a property that is fundamental to its chemical behavior and biological roles. nih.govresearchgate.net The bromine atom on the aromatic ring modulates these electronic properties.

Investigation of Reduction and Oxidation Potentials

The redox potential of a naphthoquinone is a measure of its ability to accept electrons. This property can be precisely measured using electrochemical techniques like cyclic voltammetry. researchgate.netresearchgate.net The substitution pattern on the quinone ring significantly impacts these potentials. For example, cyclic voltammetry studies on chloro-naphthoquinone derivatives show distinct redox behaviors compared to their non-halogenated parents. researchgate.net It is expected that the electron-withdrawing nature of the bromine atom in this compound would similarly affect its reduction potential, likely making it a better electron acceptor than unsubstituted 1,2-naphthalene-dione.

Furthermore, the redox potentials are sensitive to experimental conditions such as the solvent and the supporting electrolyte. researchgate.net In biological contexts or protic media, the redox process is often coupled with proton transfer, and the pH of the solution can have a dramatic effect on the observed potentials. researchgate.net

Table 2: Representative Redox Potentials of Naphthoquinone Derivatives This table presents data for related compounds to illustrate the effect of substituents on redox potentials, as measured by cyclic voltammetry.

| Compound | First Reduction Potential (Epc1 vs. Ag/AgCl) | Second Reduction Potential (Epc2 vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

| Naphthoquinone-tyrosine | -0.90 V | -1.50 V | DMSO / TBABF4 | researchgate.net |

| Chloro-naphthoquinone-tyrosine | -0.81 V | -1.45 V | DMSO / TBABF4 | researchgate.net |

| Naphthoquinone-valine | -0.95 V | -1.55 V | DMSO / TBABF4 | researchgate.net |

| Chloro-naphthoquinone-valine | -0.85 V | -1.51 V | DMSO / TBABF4 | researchgate.net |

Note: These values are for illustrative purposes from related compounds to show the electronic effect of halogen and amino acid substituents. Epc = cathodic peak potential.

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process where one electron is transferred from a donor to an acceptor, creating radical ions. numberanalytics.comlibretexts.org Carbonyl compounds like naphthoquinones are effective electron acceptors in SET reactions. libretexts.org A classic example is the reaction with alkali metals, which can donate a single electron to the carbonyl system to form a deeply colored semiquinone radical anion. libretexts.org A second electron transfer can then form a dianion. libretexts.org

The presence of a carbon-bromine bond introduces additional possibilities for SET mechanisms. It has been demonstrated that aryl bromide bonds can undergo reductive cleavage via SET promoted by a photocatalyst. rsc.org This suggests that under appropriate conditions, this compound could potentially engage in SET pathways involving either its quinone system or its aryl-bromide bond, leading to highly reactive radical intermediates. The rate and feasibility of such electron transfers are governed by factors including the redox potentials of the donor and acceptor and the reorganization energy of the system, as described by Marcus theory. numberanalytics.com

Role of the Naphthoquinone Moiety in Redox Processes

The naphthoquinone core is the primary functional unit responsible for the redox activity of the entire molecule. This activity stems from its ability to undergo reversible one- or two-electron reduction. nih.govrsc.org The transfer of a single electron to the dione (B5365651) system generates a semiquinone radical anion. The addition of a second electron (often accompanied by two protons in biological systems) yields the corresponding hydroquinone (B1673460). nih.gov

This redox cycling capability is central to the biological activity of many naphthoquinones, where it can lead to the production of reactive oxygen species (ROS) and interfere with cellular electron transport chains. nih.govresearchgate.net The process typically occurs in two separate one-electron steps. rsc.org The stability of the semiquinone intermediate and the potentials at which these electron transfers occur are modulated by the substituents on the aromatic ring, such as the bromine atom in this compound.

Reactivity of the Diketone Functional Groups

The adjacent carbonyl groups in the 1,2-dione system are key centers of reactivity, participating in a variety of reactions and existing in equilibrium with other tautomeric forms.

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to attack by nucleophiles, leading to condensation and addition reactions. The reactivity is analogous to that of other 1,2-diones and quinones. For instance, reactions with primary amines can lead to the formation of aminonaphthoquinones. researchgate.net In a study involving the related compound 2,3-dibromonaphthalene-1,4-dione, reaction with primary amines resulted in the substitution of a bromine atom to form a monosubstituted aminonaphthoquinone. researchgate.net This suggests that in this compound, while the bromine at position 5 is on a different ring, the dione moiety remains a prime site for nucleophilic attack.

Condensation reactions with amines are particularly relevant. For example, the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine unexpectedly yielded 2-amino-3-bromonaphthalene-1,4-dione, demonstrating the complex reaction pathways that can occur. researchgate.net Similarly, its reaction with (pyridine-4-yl)methanamine resulted in 2-aminonaphthalene-1,4-dione, indicating both substitution and debromination. researchgate.net These examples with a related naphthoquinone structure highlight the susceptibility of the quinone ring to nucleophilic attack and subsequent transformations, a reactivity profile that can be extrapolated to the 1,2-dione of the title compound.

This compound is a derivative of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), a class of compounds known for pronounced prototropic tautomerism. nih.govresearchgate.net This phenomenon involves the intramolecular transfer of a proton between the hydroxyl and carbonyl groups, facilitated by strong intramolecular hydrogen bonds. nih.gov For the parent naphthazarin molecule, this creates an equilibrium between two identical structures.

In substituted derivatives like this compound, the substituent can influence the position of this equilibrium. The tautomerism involves the shifting of a proton between the peri-positioned oxygen atoms, leading to an equilibrium between different tautomeric forms. nih.govmdpi.com Computational studies on naphthazarin derivatives show that the electron density at the donor and acceptor oxygen atoms changes significantly during proton transfer. nih.gov The stability of the resulting tautomers is influenced by the electronic nature of the substituents on the ring system. researchgate.net This equilibrium is a crucial aspect of the molecule's structure and reactivity, affecting its electronic properties and interactions with other molecules. researchgate.net

Bromine Atom Reactivity and Transformation

The bromine atom attached to the naphthalene ring system is not inert and can participate in a range of chemical transformations, including substitution, radical reactions, and metal-catalyzed cross-coupling reactions.

The bromine atom on the aromatic ring of this compound can be replaced through various substitution mechanisms. In the context of aromatic compounds, electrophilic aromatic substitution is a fundamental reaction type. libretexts.orgmsu.edu While this typically refers to the substitution of hydrogen, the principles also govern the reactivity of the halogenated ring. The presence of the bromine atom and the electron-withdrawing dione group deactivates the ring towards further electrophilic attack, but substitution can still occur under specific conditions. msu.edu

More pertinent to the transformation of the bromo-substituent itself are nucleophilic aromatic substitution (SNAr) and metal-mediated reactions. The reaction of 2,3-dibromonaphthalene-1,4-dione with amines, which leads to the displacement of a bromine atom, serves as a prime example of nucleophilic substitution on a highly activated naphthoquinone system. researchgate.net Additionally, gas-phase studies have shown that SN2-type reactions at bromine and iodine atoms (SN2@Br/I) can be efficient methods for the halogenation of heterocycles, suggesting that direct substitution on the bromine atom is a viable mechanistic pathway under certain conditions. nih.gov

The carbon-bromine bond can undergo homolytic cleavage, particularly under photolytic or high-temperature conditions, to generate a bromine radical and a naphthyl radical. Bromine radicals are highly reactive species that can initiate and participate in various radical chain reactions. fiveable.me The generation of bromine radicals typically involves the homolytic cleavage of a bromine-bromine bond by light or heat. fiveable.me

In the context of this compound, a radical reaction could be initiated at the C-Br bond. Studies on the electrochemically induced dissociation of the C-Br bond in 1-bromo-2-methylnaphthalene (B105000) indicate that the process proceeds through a stepwise mechanism involving the formation of a transient radical anion, which then cleaves to yield a bromide anion and an organic radical. mdpi.com This organic radical can then undergo further reactions, such as dimerization. mdpi.com Bromine radicals themselves are known to react with aromatic moieties, often via an electron transfer mechanism, which can lead to the formation of various transformation products. nih.govelsevierpure.com Radical bromination is a selective process, often favoring the substitution at the most stable radical position, which in aromatic systems can be influenced by adjacent functional groups. youtube.com

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govfiveable.me These reactions offer a powerful method to modify the naphthalene scaffold, introducing a wide variety of functional groups. The reactivity of aryl bromides in these couplings is generally high, falling between the more reactive aryl iodides and the less reactive aryl chlorides. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orglibretexts.org It is widely used for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.orgresearchgate.net The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov This reaction has been successfully applied to various bromonaphthalene substrates to synthesize biaryl compounds and other complex architectures. researchgate.netnih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The versatility of the Sonogashira reaction has been demonstrated in its application to a wide range of substrates, including bromo-aromatics, to produce diverse molecular structures. organic-chemistry.orgresearchgate.netnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to Bromo-Aromatics

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-Alkynyl |

| Heck | Alkene | Pd Catalyst, Base | Aryl-Vinyl |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd Catalyst | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd Catalyst, Base, Ligand | Aryl-Nitrogen, Aryl-Oxygen, Aryl-Sulfur |

Photoinduced Reactions and Mechanisms

The study of the photoinduced reactions of this compound is an area that, while not extensively documented for this specific molecule, can be understood by examining the well-established photochemistry of related naphthoquinones and halogenated quinones. The introduction of light can initiate a cascade of chemical events, starting from the excitation of the molecule to higher energy states.

Upon absorption of light, typically in the UV-Visible region, this compound is expected to transition from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the presence of non-bonding electrons on the oxygen atoms of the carbonyl groups, this transition is likely an n → π* transition. researchgate.net Quinones are known to efficiently undergo intersystem crossing from the initial excited singlet state to a more stable triplet state (T₁). nih.gov The resulting triplet-state quinone is a versatile and reactive intermediate that can participate in a variety of photochemical transformations. nih.govnih.gov

The photochemical reactivity of substituted 1,2-naphthoquinones has been shown to be dependent on the nature and position of the substituents on the aromatic ring. thieme-connect.com While specific studies on 5-bromo-1,2-naphthoquinone are not prevalent, research on other substituted 1,2-naphthoquinones provides valuable insights into its potential reactivity.

One significant class of photoinduced reactions for 1,2-naphthoquinones involves intramolecular photoredox processes. Photoirradiation can lead to the functionalization of a C-H bond that is spatially close to the excited carbonyl group. nih.gov This process is thought to proceed through an initial hydrogen atom transfer (HAT) from the C-H bond to the excited carbonyl oxygen, followed by single-electron transfer (SET) and subsequent cyclization to form new heterocyclic structures. thieme-connect.comnih.gov The viability and outcome of these reactions are sensitive to the electronic properties of the substituents on the naphthoquinone core. thieme-connect.com

Furthermore, excited triplet states of 1,2-naphthoquinones can engage in intermolecular reactions. For example, they have been shown to react with nucleobases like adenine (B156593). This reaction is initiated by an electron transfer from the adenine to the excited naphthoquinone, forming a radical anion of the quinone and a radical cation of adenine. nih.govustc.edu.cn This is followed by a proton transfer, leading to the formation of a naphthosemiquinone radical. nih.govustc.edu.cn The quenching of the triplet state of 1,2-naphthoquinone (B1664529) by adenine has been determined to be a highly efficient process. nih.govustc.edu.cn

The presence of the bromine atom at the 5-position is anticipated to influence the photophysical and photochemical properties of the molecule. Halogen atoms can participate in the heavy-atom effect, which can enhance the rate of intersystem crossing from the singlet to the triplet state. This could potentially lead to a higher quantum yield of triplet state formation and subsequent photochemical reactions.

It is also conceivable that under certain conditions, photolysis could lead to the cleavage of the carbon-bromine bond, generating a naphthoquinone radical and a bromine radical. However, the primary photochemical pathways for many quinones involve reactions at the carbonyl groups or the quinonoid ring system.

A summary of potential photoinduced reaction pathways, based on analogous systems, is presented below:

| Reaction Type | Proposed Mechanism | Potential Products | Influencing Factors |

| Intramolecular Photoredox | n → π* excitation followed by intramolecular Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) | Cyclized oxacycles | Proximity of C-H bonds to the carbonyl groups, electronic effects of the bromo substituent |

| Intermolecular Electron Transfer | Quenching of the triplet state by an electron donor (e.g., adenine) | Naphthosemiquinone radical and donor radical cation | Presence of suitable electron donors, solvent polarity |

| Photodissociation | Cleavage of the C-Br bond upon absorption of high-energy photons | Naphthoquinone radical and bromine radical | Wavelength of irradiation, solvent environment |

Detailed research findings on the photochemistry of various naphthoquinones are summarized in the following table:

| Naphthoquinone Derivative | Irradiation Conditions | Observed Intermediates | Major Products | Reference |

| 1,2-Naphthoquinone | 355 nm laser flash photolysis in acetonitrile (B52724)/water | Triplet state (T₁), Naphthosemiquinone radical | Products of reaction with adenine | nih.govustc.edu.cn |

| Substituted 1,2-Naphthoquinones | Photoirradiation | Excited triplet state | Oxacycles via intramolecular C-H functionalization | thieme-connect.comnih.gov |

| 1,4-Naphthoquinones | Continuous-flow UVB light with aldehydes | Acylated naphthohydroquinones | Acylated 1,4-naphthohydroquinones | mdpi.com |

It is important to reiterate that the specific photochemical behavior of this compound will be a unique consequence of its distinct electronic and steric properties conferred by the bromo substituent and the 1,2-dione arrangement. Experimental studies are necessary to fully elucidate its photoinduced reaction mechanisms and reactivity.

Spectroscopic Characterization and Elucidation of 5 Bromonaphthalene 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For a compound like 5-Bromonaphthalene-1,2-dione, the aromatic protons would exhibit distinct signals based on their position relative to the bromine atom and the dione (B5365651) functional group.

In the case of the related compound, 5-bromoacenaphthylene-1,2-dione, the ¹H NMR spectrum recorded in DMSO-d6 shows several signals in the aromatic region. chemicalbook.com The protons on the naphthalene (B1677914) ring system are influenced by the electron-withdrawing effects of the bromine and carbonyl groups, causing them to resonate at lower fields. The observed chemical shifts and coupling constants allow for the assignment of each proton. For instance, a proton ortho to the bromine atom would likely be deshielded and its signal split by neighboring protons.

Interactive Data Table: ¹H NMR Data for 5-bromoacenaphthylene-1,2-dione chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.37 | Doublet | 8.2 |

| Aromatic Protons | 8.24-8.09 | Multiplet | - |

| H-3/H-8 | 8.04 | Doublet | 7.6 |

| H-4 | 7.93 | Doublet | 7.2 |

Note: The data presented is for 5-bromoacenaphthylene-1,2-dione as a representative example.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals would be expected for the carbonyl carbons, the carbon atom bonded to the bromine, and the other aromatic carbons. The carbonyl carbons are typically found at the most downfield region of the spectrum (around 180-200 ppm). The carbon bearing the bromine atom would also have a characteristic chemical shift influenced by the halogen's electronegativity and heavy atom effect.

While specific ¹³C NMR data for this compound is not available, studies on similar substituted naphthalene-1,4-diones demonstrate that the carbon signals are well-resolved and assignable. nih.gov

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbons and the carbon bonded to the bromine atom, by observing their long-range couplings to nearby protons. Studies on related naphthoquinone derivatives have successfully utilized these techniques for complete structural elucidation. nih.gov

The positions of the signals in both ¹H and ¹³C NMR spectra are significantly influenced by the electronic effects of substituents. In this compound, the bromine atom and the two carbonyl groups are electron-withdrawing.

The bromine atom exerts both an inductive effect and a resonance effect. Its inductive effect deshields nearby protons and carbons. The resonance effect can be either electron-donating or -withdrawing. For halogens, the inductive effect is generally dominant for nearby atoms. The carbonyl groups strongly withdraw electron density from the aromatic ring, leading to a general downfield shift of the aromatic proton and carbon signals, particularly for those in ortho and para positions to the carbonyls. The combined influence of these substituents results in a unique pattern of chemical shifts that is characteristic of the 5-bromo-1,2-dione substitution pattern on the naphthalene core. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum is particularly useful for identifying the presence of specific functional groups. In this compound, the most prominent features would be the stretching vibrations of the two carbonyl (C=O) groups and the C=C stretching vibrations of the aromatic ring.

The IR data for the related compound, 5-bromoacenaphthylene-1,2-dione, shows a strong absorption band at 1730 cm⁻¹, which is characteristic of a carbonyl group. chemicalbook.com A second, weaker band is observed at 1684 cm⁻¹. chemicalbook.com The presence of two distinct carbonyl stretching frequencies in the dione suggests that they may be in slightly different chemical environments. Additionally, bands in the 1600-1450 cm⁻¹ region are typical for C=C stretching vibrations within an aromatic ring. The C-Br stretching vibration would be expected to appear at lower frequencies, typically in the 700-500 cm⁻¹ range.

Interactive Data Table: Key IR Bands for 5-bromoacenaphthylene-1,2-dione chemicalbook.com

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 1730 | Strong | C=O Stretch |

| 1684 | Weak | C=O Stretch |

| 1604 | Weak | Aromatic C=C Stretch |

| 1576 | Weak | Aromatic C=C Stretch |

Note: The data presented is for 5-bromoacenaphthylene-1,2-dione as a representative example.

Raman spectroscopy, while not as commonly used for routine functional group identification as IR, can provide complementary information. For a molecule like this compound, the symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. Nanosecond time-resolved resonance Raman spectra have been investigated for related molecules like 2-bromonaphthalene. chemicalbook.com

Assessment of Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonding is an attractive force that occurs within a single molecule when a hydrogen atom covalently bonded to a highly electronegative atom is attracted to another nearby electronegative atom. fiveable.me This interaction can significantly influence a molecule's conformation, stability, and chemical properties. fiveable.me

For a molecule to exhibit intramolecular hydrogen bonding, it must possess both a hydrogen bond donor (typically an H atom attached to O, N, or F) and a hydrogen bond acceptor (an electronegative atom like O, N, or F) in a sterically favorable arrangement. fiveable.mepsu.edu In the case of this compound, the structure consists of a naphthalene core with two ketone (C=O) groups at the 1 and 2 positions and a bromine atom at the 5 position. While the carbonyl oxygens can act as hydrogen bond acceptors, the molecule itself lacks a hydrogen atom bonded to an electronegative atom. Therefore, in its ground state and in an inert environment, this compound does not form intramolecular hydrogen bonds. Such interactions would only become relevant in the presence of other molecules, such as protic solvents, leading to intermolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. pharmatutor.org The specific wavelengths of light absorbed provide information about the types of electronic transitions occurring, which are closely related to the molecule's structure, particularly the presence of chromophores. tanta.edu.eg

Analysis of Electronic Absorption Bands

The UV-Vis spectrum of a naphthoquinone, such as this compound, is characterized by specific absorption bands that correspond to different electronic transitions within the molecule. pharmatutor.orglibretexts.org The primary chromophore is the conjugated system of the naphthalene ring and the two carbonyl groups. The expected transitions for this class of compounds are:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org In naphthoquinones, these transitions typically appear at shorter wavelengths (higher energy) in the UV region. For the parent compound, 1,2-naphthoquinone (B1664529), a strong π → π* band is observed around 250-260 nm, corresponding to the aromatic system. researchgate.net

n → π* Transitions: These are lower-intensity absorptions that occur when a non-bonding electron (from the lone pairs on the carbonyl oxygens) is promoted to a π* antibonding orbital. tanta.edu.eg These transitions are symmetry-forbidden, resulting in weaker bands. tanta.edu.eg They occur at longer wavelengths (lower energy), often extending into the visible region, and are responsible for the color of many quinones. researchgate.net For 1,2-naphthoquinone, weak n → π* bands are reported at approximately 340 nm and 420 nm. researchgate.net

The introduction of a bromine atom onto the naphthalene ring is expected to cause a bathochromic (red) shift, moving these absorption maxima to longer wavelengths.

Table 1: Typical UV-Vis Absorption Bands for the 1,2-Naphthoquinone Chromophore Data based on the parent compound, 1,2-naphthoquinone.

| Transition Type | Typical Wavelength (λmax) | Intensity | Corresponding Molecular Feature |

| π → π | ~250-260 nm | Strong | Aromatic Naphthalene System |

| n → π | ~340 nm, ~420 nm | Weak | Carbonyl (C=O) Groups |

| Source: researchgate.net |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in a substance's color—and more broadly, its UV-Vis absorption spectrum—when it is dissolved in different solvents. mdpi.com This effect is a direct result of the differential solvation of the molecule's ground and excited states. The polarity of the solvent can stabilize or destabilize these states to varying degrees, thus altering the energy gap of the electronic transition. pharmatutor.org

For this compound, the following effects are anticipated:

π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap. This results in a bathochromic (red) shift (absorption at a longer wavelength). pharmatutor.orgtanta.edu.eg

n → π* Transitions: In an n → π* transition, the ground state is more stabilized by polar, protic solvents (through hydrogen bonding with the carbonyl lone pairs) than the excited state. Increasing solvent polarity leads to greater stabilization of the ground state, widening the energy gap. This causes a hypsochromic (blue) shift (absorption at a shorter wavelength). tanta.edu.eg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. chemguide.co.uk

For this compound (C₁₀H₅BrO₂), the theoretical molecular weight is approximately 235.947 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). nih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.

Upon ionization, the molecular ion becomes energetically unstable and breaks down into smaller, charged fragments. chemguide.co.uklibretexts.org For an aromatic ketone like this compound, common fragmentation pathways include:

Loss of Carbon Monoxide (CO): Ketones frequently undergo fragmentation with the loss of a neutral CO molecule (28 Da). miamioh.edu

Loss of Bromine Radical (Br•): Cleavage of the C-Br bond can lead to the loss of a bromine radical (79 or 81 Da). libretexts.org

Combined Losses: Sequential losses, such as the loss of CO followed by another CO, or the loss of Br followed by CO, are also highly probable.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion Fragment | Description of Loss | Predicted m/z (using ⁷⁹Br) |

| [C₁₀H₅BrO₂]⁺• | Molecular Ion (M⁺) | 236 |

| [C₁₀H₅⁸¹BrO₂]⁺• | Molecular Ion (M+2) | 238 |

| [C₉H₅BrO]⁺• | Loss of CO | 208 |

| [C₈H₅Br]⁺• | Loss of 2xCO | 180 |

| [C₁₀H₅O₂]⁺ | Loss of Br• radical | 157 |

| Source: Based on general fragmentation principles. miamioh.edulibretexts.org |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and dihedral angles, confirming the molecule's connectivity and conformation. rsc.org

While a specific crystal structure for this compound is not publicly available, data from the closely related isomer, 2-bromonaphthalene-1,4-dione (B50910), provides insight into the expected structural parameters. nih.gov

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

In the crystal structure of 2-bromonaphthalene-1,4-dione, the molecule is nearly planar. nih.gov Similar planarity would be expected for the 5-bromo isomer. The bond lengths and angles are dictated by the hybridization of the atoms (sp² for the aromatic and carbonyl carbons) and electronic effects from the substituents.

Table 3: Representative Bond Lengths from a Related Naphthoquinone Data from the reported crystal structure of 2-bromonaphthalene-1,4-dione.

| Bond | Approximate Length (Å) |

| C=O | 1.21 |

| C-Br | 1.90 |

| C-C (ring) | 1.34 - 1.49 |

| C-C (fused) | 1.48 - 1.50 |

| Source: nih.govnih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound could not be completed as detailed crystallographic data for this specific compound is not available in published literature. Extensive searches for crystal structure information, including specific data on bond lengths, bond angles, and intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking, did not yield results for the 5-bromo-1,2-dione isomer.

While crystallographic studies have been conducted on other isomers, such as 2-bromonaphthalene-1,4-dione, this information is not applicable to the specified compound. The precise substitution pattern of the bromine atom and the carbonyl groups on the naphthalene ring system significantly influences the molecule's electronic distribution, steric profile, and, consequently, its solid-state packing and intermolecular interactions. Therefore, data from other isomers cannot be used to infer the crystallographic properties of this compound.

Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to generate the experimental data necessary for a thorough discussion of its crystal packing and intermolecular interactions. Without such data, any description would be purely speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 5 Bromonaphthalene 1,2 Dione

Prediction of Spectroscopic Properties through Computational Methods

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for molecular structure identification. Computational frequency analysis allows for the prediction and precise assignment of the vibrational modes observed in experimental spectra.

Detailed Research Findings: Theoretical vibrational spectra for aromatic compounds are commonly calculated using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a comprehensive basis set like 6-311++G(d,p). nih.gov Such calculations, performed after geometric optimization of the molecule's ground state, yield a set of harmonic vibrational frequencies. These calculated frequencies are systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data from FTIR and FT-Raman spectroscopy. nih.gov

The assignment of each calculated frequency to a specific molecular motion (e.g., C=O stretching, C-Br stretching, C-H bending) is achieved through Total Energy Distribution (TED) analysis. nih.gov This method quantifies the contribution of each internal coordinate to a given normal mode, providing a detailed and unambiguous assignment of the entire vibrational spectrum. For 5-Bromonaphthalene-1,2-dione, key vibrational modes of interest would include the symmetric and asymmetric stretches of the dione (B5365651) carbonyl groups, the stretching vibration of the C-Br bond, and various in-plane and out-of-plane vibrations of the naphthalene (B1677914) ring system.

Table 1: Illustrative Vibrational Mode Assignments for this compound This table is illustrative, showing typical frequency ranges for the functional groups present. Precise values require specific DFT calculations.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic C-H | 3100 - 3000 |

| C=O Stretching | Ketone (dione) | 1700 - 1650 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| C-C Stretching | Ring Skeleton | 1400 - 1200 |

| C-H Bending | Aromatic C-H | 1300 - 1000 |

| C-Br Stretching | Bromo-Aromatic | 750 - 550 |

UV-Vis Spectral Simulations

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on its conjugation and color. Computational simulations of UV-Vis spectra are essential for interpreting these transitions.

Detailed Research Findings: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. These calculations predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands.

For a molecule like this compound, the spectrum is expected to be characterized by two main types of electronic transitions:

π → π* transitions: Occurring at higher energies (shorter wavelengths), these involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated naphthalene ring system.

n → π* transitions: Occurring at lower energies (longer wavelengths), these involve the excitation of non-bonding electrons (from the lone pairs on the carbonyl oxygens) to antibonding π* orbitals. These transitions are typically weaker than π → π* transitions.

Studies on the closely related isomer, 2-bromonaphthalene-1,4-dione (B50910), have utilized UV-Vis spectroscopy to monitor reactions, demonstrating how the electronic environment of the naphthoquinone core dictates its spectral properties. researchgate.net Similar computational analysis for the 5-bromo isomer would reveal how the specific placement of the bromine atom influences the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the resulting absorption spectrum.

Table 2: Expected Electronic Transitions for this compound This table presents a qualitative overview of expected transitions. TD-DFT calculations are required for quantitative predictions.

| Transition Type | Orbitals Involved | Expected Energy | Expected Intensity |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | High | Strong |

| n → π* | n (Oxygen) → π* (LUMO) | Low | Weak |

Thermodynamic and Kinetic Parameter Calculations for Reactions

Computational chemistry is invaluable for exploring the reactivity of a molecule by calculating its thermodynamic stability and the energy profiles of its potential reactions.

Detailed Research Findings: DFT calculations can accurately predict key thermodynamic parameters such as enthalpy of formation (ΔH_f), entropy (S), and Gibbs free energy (G). These values are crucial for determining the stability of this compound and the thermodynamic favorability of its reactions.

For kinetic analysis, computational methods are used to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, most importantly, the transition state (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the reactants and products, providing a complete picture of the reaction mechanism. scispace.com For this compound, such studies could investigate nucleophilic addition reactions at the carbonyl carbons or the conjugated system, which are characteristic of quinone chemistry.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.

Detailed Research Findings: MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, using a force field (like AMBER or GROMOS) to describe the interatomic forces. dntb.gov.uamdpi.com For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent (e.g., TIP3P water) to study its behavior in a condensed phase. mdpi.com

These simulations can reveal:

Conformational Dynamics: How the molecule flexes and changes shape over time.

Solvation Structure: The arrangement of solvent molecules around the solute, particularly around the polar dione and bromine functional groups.

MD is a powerful tool for bridging the gap between a single molecule's properties and its behavior in a realistic chemical environment. johannesfeist.eu

Table 3: Key Components of a Molecular Dynamics Simulation Setup

| Component | Description | Example |

|---|---|---|

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | AMBER, GROMOS, CHARMM |

| Solvent Model | A simplified model to represent solvent molecules. | TIP3P, SPC/E for water |

| Ensemble | The set of thermodynamic variables held constant during the simulation. | NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | The duration of the simulation, typically nanoseconds (ns) to microseconds (μs). | 100 ns |

| Boundary Conditions | A method to eliminate edge effects in a finite simulation box. | Periodic Boundary Conditions (PBC) |

Substituent Effects and Non-Covalent Interactions

The chemical behavior of this compound is heavily influenced by the electronic properties of its bromine and dione substituents and the non-covalent interactions they can form.

Detailed Research Findings: The electronic character of the naphthalene ring is modulated by the competing inductive and resonance effects of its substituents.

Dione Groups: The two carbonyl (C=O) groups of the dione functionality are potent electron-withdrawing groups. They exhibit both a strong inductive effect (-I) due to the high electronegativity of oxygen and a strong resonance effect (-R) , where the π-electrons of the ring can be delocalized onto the carbonyl oxygen. libretexts.org These combined effects significantly reduce the electron density of the aromatic ring, making it more electrophilic.

Table 4: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| Bromine (-Br) | Withdrawing (-I) | Donating (+R) | Net Withdrawing / Deactivating |

| Dione (-C=O) | Withdrawing (-I) | Withdrawing (-R) | Strongly Withdrawing / Deactivating |

Detailed Research Findings: Classic intramolecular hydrogen bonding requires the presence of both a hydrogen bond donor (typically a group like -OH or -NH₂) and a hydrogen bond acceptor (like a carbonyl oxygen) positioned in close proximity within the same molecule. mdpi.com

In the structure of this compound, there are no hydrogen bond donor groups present. The molecule consists of a bromo-substituted naphthalene core with two carbonyl groups. Therefore, no intramolecular hydrogen bonding can occur in this specific molecule.

However, if a derivative were considered, such as one containing a hydroxyl group at the C3 position (3-hydroxy-5-bromonaphthalene-1,2-dione), a strong intramolecular hydrogen bond would be expected between the hydroxyl proton and the adjacent C2-carbonyl oxygen. Computational analysis of such a bond would involve:

Geometric Optimization: Revealing a short H···O distance. semanticscholar.org

Vibrational Analysis: Predicting a significant redshift (lowering of frequency) and intensification of the O-H stretching band in the IR spectrum. scispace.com

Atoms-In-Molecule (AIM) Theory: This analysis would identify a bond critical point between the hydrogen and oxygen atoms, and the properties at this point (such as electron density and its Laplacian) would be used to quantify the strength and nature of the hydrogen bond. scispace.comsemanticscholar.org The formation of such a quasi-aromatic chelate ring would significantly stabilize the molecule. semanticscholar.org

Applications in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Molecules

The inherent reactivity of 5-Bromonaphthalene-1,2-dione makes it an important starting material for constructing larger, more complex molecular frameworks. The electron-deficient nature of the dione (B5365651) system and the presence of the bromine atom provide multiple sites for synthetic modification, enabling the creation of diverse and structurally sophisticated compounds.

Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are a significant class of molecules with applications in materials science and electronics due to their distinct electronic and optical characteristics. This compound has been employed as a key reactant in the synthesis of novel PACs. One of the primary methods for this construction is the Diels-Alder reaction, where the dione acts as a dienophile, reacting with various dienes to form a range of polycyclic adducts. This cycloaddition reaction allows for the efficient formation of new six-membered rings, thereby extending the aromatic system and creating complex, multi-ring structures. The specific structures of these resulting polycyclic compounds have been confirmed through techniques such as X-ray crystallography.

Preparation of Fused Heterocyclic Systems

Fused heterocyclic systems are integral to medicinal chemistry and materials science due to their wide-ranging biological and physical properties. This compound is a valuable precursor for creating such systems. Through condensation reactions with various binucleophiles, a series of novel fused heterocycles have been synthesized. rsc.org For instance, reacting the dione with ortho-substituted anilines, such as o-phenylenediamine, o-aminophenol, and o-aminothiophenol, results in the formation of the corresponding phenazine, phenoxazine, and phenothiazine (B1677639) derivatives fused to the naphthalene (B1677914) core. rsc.org The successful synthesis and structural confirmation of these compounds are typically achieved through elemental analysis and various spectroscopic methods. rsc.org

Precursor for Novel Fluorescent Compounds and Dyes

The development of new fluorescent compounds is crucial for applications in bioimaging, chemical sensing, and materials science. This compound has been successfully used as a starting material for the synthesis of novel fluorescent dyes. The synthetic approach involves the reaction of the dione with different aromatic amines, which leads to the formation of highly fluorescent imine derivatives. These dyes exhibit strong fluorescence in the visible portion of the electromagnetic spectrum, possess high quantum yields, and demonstrate good photostability, making them promising candidates for various optical applications.

| Reactant | Product Class | Fluorescence |

| Aromatic Amines | Imine Derivatives | Strong, in visible region |

Intermediate in the Synthesis of Charge-Transfer Materials

Charge-transfer materials are essential for the development of modern electronic devices, including solar cells and light-emitting diodes. This compound has been identified as a key intermediate in the synthesis of new charge-transfer materials. By reacting the electron-accepting dione with various electron-rich aromatic compounds, researchers can form charge-transfer complexes. Investigations into the electronic properties of these newly synthesized materials have shown that they possess promising charge-transfer characteristics, highlighting the potential of this compound as a foundational component in the design of novel organic electronic materials.

Functionalization of Naphthalene-based Scaffolds for Diverse Applications

The functionalization of the naphthalene core is a powerful strategy for creating new materials with tailored properties for specific uses in fields like organic electronics and drug delivery. The structure of this compound offers multiple avenues for such functionalization. The ortho-quinone unit can be chemically modified, for example, through reduction. A convenient method for the reduction of 5-bromo-1,2-naphthoquinone involves a two-step process via a dibromo intermediate, which is then reduced with sodium borohydride (B1222165) in ethanol. This reaction yields a mixture of cis- and trans-5-bromo-1,2-dihydroxy-1,2-dihydronaphthalene with a notable yield of approximately 65%. This transformation of the dione functionality into a diol opens up further synthetic possibilities for creating diverse naphthalene-based scaffolds.

| Starting Material | Reagents | Product | Yield |

| This compound | 1. Bromine 2. Sodium Borohydride | cis- and trans-5-bromo-1,2-dihydroxy-1,2-dihydronaphthalene | ~65% |

Mechanistic Studies of Interactions with Biological Systems

Molecular Recognition and Binding Mechanisms

The interaction of 5-Bromonaphthalene-1,2-dione with biological molecules is a critical determinant of its cellular effects. These interactions are governed by the principles of molecular recognition, where the compound's structure and electronic properties dictate its binding to specific cellular components.

Interaction with Cellular Components at a Molecular Level

At the molecular level, the reactivity of this compound is largely attributed to the electrophilic character of the 1,2-dione system. This makes it susceptible to nucleophilic attack from cellular macromolecules. Research on related naphthoquinones, such as 1,2-naphthoquinone (B1664529), has shown that these compounds can form covalent adducts with proteins. nih.gov The primary targets for such adduction are amino acid residues with nucleophilic side chains, namely cysteine (via its thiol group), lysine (B10760008) (via its primary amine group), and histidine (via its imidazole (B134444) ring). nih.gov

The formation of these adducts can significantly alter the structure and function of the modified proteins, leading to a cascade of downstream cellular events. The specificity of these interactions can be influenced by the local microenvironment of the amino acid residues within the protein structure. nih.gov

Ligand-Protein Binding Studies

While specific ligand-protein binding studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds. The binding of small molecules to proteins is a complex process that can involve various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, in addition to potential covalent bond formation.

Computational modeling and in vitro assays with related compounds suggest that the naphthalene (B1677914) ring system can participate in hydrophobic interactions with nonpolar pockets within a protein's binding site. The bromine atom at the 5-position may further influence these interactions through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. The oxygen atoms of the dione (B5365651) moiety can act as hydrogen bond acceptors, further stabilizing the ligand-protein complex.

Enzymatic Interaction Pathways

Enzymes are key regulators of cellular processes, and their interaction with xenobiotics like this compound can lead to significant physiological consequences.

Inhibition or Modulation of Enzyme Activity

The 1,2-dione moiety present in this compound is a structural feature found in a class of compounds known to inhibit certain enzymes. Notably, studies on benzil (B1666583) (diphenylethane-1,2-dione) and its analogues have demonstrated potent and selective inhibition of carboxylesterases (CEs). nih.govresearchgate.net These enzymes are involved in the hydrolysis of a wide range of endogenous and xenobiotic esters. The inhibitory mechanism is thought to involve the interaction of the dione moiety with the active site of the enzyme. nih.gov The aromatic rings of these inhibitors also play a crucial role in their binding and inhibitory potency. nih.gov Given these findings, it is plausible that this compound could also act as an inhibitor of carboxylesterases and potentially other enzymes with nucleophilic residues in their active sites.

Specific Binding Sites and Allosteric Effects

The binding of an inhibitor to an enzyme can occur at the active site, competitively blocking substrate access, or at an allosteric site, a location distinct from the active site that modulates the enzyme's catalytic activity. nih.gov While direct evidence for the specific binding sites of this compound is not available, the potential for both orthosteric and allosteric interactions exists. If acting as a competitive inhibitor, the compound would bind to the substrate-binding pocket of the enzyme. Alternatively, covalent modification of a nucleophilic residue at an allosteric site could induce a conformational change in the enzyme, leading to either inhibition or, less commonly, activation. nih.gov

Redox Cycling within Biological Contexts

Naphthoquinones are well-known for their ability to undergo redox cycling in biological systems, a process that can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. nih.govresearchgate.net This activity is central to the biological effects of many quinone-containing compounds.

The redox cycling of this compound is initiated by its reduction. This can occur through one-electron or two-electron pathways mediated by various cellular flavoenzymes, such as NADPH-cytochrome P450 reductase. nih.gov A one-electron reduction produces a highly reactive semiquinone radical. This radical can then transfer its electron to molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical (O₂⁻). nih.gov The superoxide radical can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). researchgate.net

Alternatively, a two-electron reduction, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), converts the quinone directly to a more stable hydroquinone (B1673460). nih.gov However, this hydroquinone can also be oxidized back to the quinone, a process that can also generate ROS. Studies on different naphthoquinones have indicated that o-quinones, such as this compound, are generally more readily reduced than their p-quinone counterparts. mdpi.com This suggests a higher potential for participating in redox cycling and the associated generation of oxidative stress within a biological context.

Modulation of Biochemical Pathways

The biochemical perturbations caused by this compound extend beyond direct oxidative damage, leading to the modulation of fundamental cellular pathways that govern metabolism, signaling, and survival.

Naphthoquinones can significantly alter cellular energy metabolism. Research on structurally similar compounds demonstrates an ability to disrupt the metabolic phenotype characteristic of many cancer cells, known as the Warburg effect. nih.gov This effect is characterized by a high rate of glycolysis even in the presence of ample oxygen.